A Technical Guide to 5-(Aminomethyl)-2-oxazolidinone: Structure, Synthesis, and Applications
A Technical Guide to 5-(Aminomethyl)-2-oxazolidinone: Structure, Synthesis, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-(aminomethyl)-2-oxazolidinone, a critical heterocyclic compound. It serves as a foundational building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics. This document covers its core molecular features, a summary of its physicochemical properties, and a representative synthetic pathway.
Molecular Structure and Properties
5-(Aminomethyl)-2-oxazolidinone is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with an aminomethyl group at the 5-position. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl and ether oxygens) contributes to its chemical reactivity and utility as a synthetic intermediate.
The molecular structure is as follows:
Image Source: PubChem CID 10534645.
Table 1: Physicochemical Properties of 5-(Aminomethyl)-2-oxazolidinone
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | |
| Molecular Weight | 116.12 g/mol | |
| Exact Mass | 116.058577502 Da | |
| CAS Number | 119736-09-3 | |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | |
| Boiling Point (Predicted) | 382.7 ± 11.0 °C | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| LogP | 0.08260 |
Significance in Drug Development
The oxazolidinone ring system is the core scaffold of a vital class of synthetic antibiotics. These antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). They function by inhibiting the initiation phase of bacterial protein synthesis, a unique mechanism of action that prevents cross-resistance with other antibiotic classes.
5-(Aminomethyl)-2-oxazolidinone and its derivatives are key intermediates in the synthesis of these antibacterial agents, such as Linezolid (Zyvox) and Rivaroxaban. The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the substituents on this core structure to enhance potency and expand the antibacterial spectrum.
Experimental Protocols: Synthesis of an Oxazolidinone Intermediate
The following protocol is a representative method for the synthesis of a key precursor to N-Aryl-5-(aminomethyl)-2-oxazolidinones, adapted from methodologies described in the literature for synthesizing oxazolidinone antibiotics. This pathway involves the synthesis of an N-protected intermediate from (R)-epichlorohydrin.
Objective: To synthesize (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a protected form of 5-(aminomethyl)-2-oxazolidinone.
Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one
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Reagents & Setup: Prepare a mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) in a reaction vessel equipped with a stirrer and heating mantle. Heat the mixture to 60 °C.
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Reaction: Add (R)-epichlorohydrin (0.5 mol) dropwise to the heated mixture over a period of 30 minutes. Maintain the temperature and continue stirring for 1 hour after the addition is complete.
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Work-up: Remove the water from the reaction mixture under reduced pressure. Add ethyl acetate (500 mL) to the solid residue.
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Purification: Filter the mixture and wash the filter cake with additional ethyl acetate (2 x 200 mL). Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield a white solid. Recrystallize the solid from ethyl acetate to obtain pure (R)-5-(Chloromethyl)oxazolidin-2-one.
Step 2: Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione
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Reagents & Setup: Dissolve the (R)-5-(Chloromethyl)oxazolidin-2-one (0.20 mol) from Step 1 and potassium phthalimide (0.22 mol) in dimethylformamide (DMF, 500 mL) in a reaction vessel.
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Reaction: Heat the solution to 80 °C and maintain this temperature for 12 hours.
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Work-up: Cool the reaction to ambient temperature. Dilute the mixture with water (2 L) and extract with dichloromethane (3 x 200 mL).
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Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous Na₂SO₄. Evaporate the solvent in vacuo to yield a white solid. Crystallize the product from a mixture of ethyl acetate and petroleum ether to afford the pure title compound. This phthalimide-protected compound can then be deprotected and further functionalized to produce various N-aryl-5-(aminomethyl)-2-oxazolidinone antibiotics.
Visualization of Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of N-Aryl-5-(aminomethyl)-2-oxazolidinone derivatives, highlighting the role of the core intermediate.
Caption: Generalized synthetic workflow for N-Aryl-5-(S)-aminomethyl-2-oxazolidinone derivatives.
